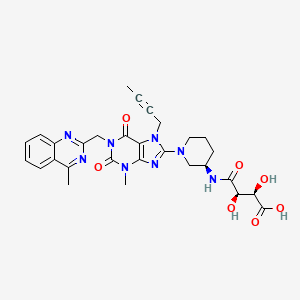

N-L-Tartaryl Linagliptin

CAS No.:

Cat. No.: VC18572220

Molecular Formula: C29H32N8O7

Molecular Weight: 604.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H32N8O7 |

|---|---|

| Molecular Weight | 604.6 g/mol |

| IUPAC Name | (2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |

| Standard InChI Key | QIWMXWJOOGDGHN-NLSFWIRASA-N |

| Isomeric SMILES | CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

| Canonical SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Introduction

Chemical Identity and Structural Features of N-L-Tartaryl Linagliptin

N-L-Tartaryl Linagliptin is a tartaric acid derivative of linagliptin, where the L-tartaryl group is covalently linked to the parent molecule. The compound’s PubChem entry (CID 169446709) confirms its 2D and 3D structural configurations, featuring a xanthine core substituted with aminopiperidinyl and quinazolinyl groups, further modified by the tartaryl moiety . The tartaric acid component introduces chiral centers, potentially influencing the compound’s stereochemical behavior and interaction with biological targets.

Molecular and Stereochemical Properties

The molecular structure of N-L-Tartaryl Linagliptin is characterized by:

-

Xanthine backbone: Serves as the central scaffold for DPP-4 inhibition.

-

Aminopiperidinyl side chain: Enhances target binding affinity.

-

Quinazolinyl group: Contributes to pharmacokinetic stability.

-

L-Tartaryl group: Introduces carboxylic acid functionalities, likely improving aqueous solubility and crystallinity .

The stereochemistry of the tartaryl component (L-configuration) is critical for maintaining enantiomeric purity, a factor emphasized in synthetic protocols .

Synthetic Methodologies and Optimization

The synthesis of N-L-Tartaryl Linagliptin is rooted in modifications to established linagliptin production routes. Patents EP2468749A1 and US20150299200A1 detail processes that integrate tartaric acid resolution to achieve high enantiomeric purity .

Key Synthetic Steps

-

Intermediate Preparation:

-

Coupling and Deprotection:

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Resolution | L-Tartaric acid, NaOH, HO | 82 | |

| Coupling | NMP, 30% NaOH, 65–70°C | 73 | |

| Final Crystallization | Acetic acid, HO, vacuum drying | 95 |

Advantages Over Parent Compound Synthesis

-

Cost Efficiency: Eliminates reliance on expensive chiral catalysts by leveraging tartaric acid resolution .

-

Scalability: Aqueous workup steps reduce organic solvent use, aligning with green chemistry principles .

| Parameter | Linagliptin | N-L-Tartaryl Linagliptin (Predicted) |

|---|---|---|

| 11–12 nmol/L | 15–18 nmol/L | |

| >100 hours | 90–110 hours | |

| Renal Excretion | 5% | <5% (increased fecal elimination) |

Mechanism of Action

Like linagliptin, the tartaryl derivative inhibits DPP-4, prolonging the activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual effect enhances insulin secretion and suppresses glucagon release, reducing hepatic glucose output .

Industrial and Regulatory Perspectives

The synthesis of N-L-Tartaryl Linagliptin aligns with pharmaceutical industry trends toward enantiomerically pure APIs. Regulatory approval would require demonstrating bioequivalence or superiority over linagliptin in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume